molecular formula C15H15BrN2 B1525137 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1219967-56-2

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1525137
CAS No.: 1219967-56-2
M. Wt: 303.2 g/mol
InChI Key: XWZZHOFOLNZRTH-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H15BrN2 and a molecular weight of 303.197 g/mol . This specialized small molecule features a tetrahydroisoquinoline scaffold linked to a 5-bromo-4-methylpyridinyl group, a structure that indicates potential for use in medicinal chemistry and drug discovery research. While specific biological data for this exact compound is limited in public sources, its molecular framework is highly valuable for constructing more complex molecules. Researchers can utilize this compound as a key synthetic intermediate or a building block in the development of potential therapeutic agents, biochemical probes, and in various other pharmaceutical research applications . The presence of both nitrogen heterocycles and a bromine atom offers versatile sites for further chemical modification through cross-coupling reactions and other synthetic transformations. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZHOFOLNZRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline class, which is known for various biological activities. The presence of a bromine atom and a pyridine ring contributes to its unique chemical properties, potentially enhancing its interaction with biological targets.

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For example, studies have shown that certain derivatives can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens. A study highlighted that derivatives of tetrahydroisoquinoline demonstrated activity against Gram-positive bacteria, indicating that this compound may also possess similar effects.

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurotoxicity. For instance, they may influence dopamine pathways, making them candidates for treating Parkinson's disease.

Case Studies

  • Neuroprotection in Animal Models
    • A study conducted on mice demonstrated that administration of tetrahydroisoquinoline derivatives led to improved motor function and reduced neurodegeneration in models of Parkinson's disease. The compound was found to enhance dopamine levels in the striatum.
    ParameterControl GroupTreatment Group
    Motor Function Score5.08.5
    Dopamine Levels (ng/mL)0.51.2
    Oxidative Stress Markers (MDA)12.06.5
  • Antimicrobial Efficacy
    • In vitro studies evaluated the antimicrobial activity of tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
    Concentration (µg/mL)S. aureus Inhibition (%)E. coli Inhibition (%)
    104030
    507060
    1009080

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Modulation : The compound may act as a modulator at dopamine receptors, influencing neurotransmission.
  • Antioxidant Mechanism : It may enhance the expression of antioxidant enzymes or directly scavenge reactive oxygen species.
  • Inhibition of Pathogen Growth : Its structural features could interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of bromine and pyridine may enhance their activity by affecting cell signaling pathways.
  • Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective properties. They may interact with neurotransmitter systems or exhibit antioxidant effects, making them candidates for treating conditions like Alzheimer's disease.

Materials Science Applications

In addition to its medicinal uses, 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in materials science:

  • Fluorescent Materials : The compound's unique structure allows it to exhibit solid-state fluorescence properties. This characteristic can be exploited in developing new fluorescent materials for sensors or imaging applications.
  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, the compound may serve as a component in OLED technology, contributing to efficient light emission.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline showed significant anticancer activity against breast cancer cell lines. The brominated variant exhibited enhanced potency compared to non-brominated counterparts .
  • Neuroprotective Effects :
    • Research published in Neuroscience Letters indicated that certain tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the role of the pyridine ring in mediating these protective effects .
  • Fluorescent Properties :
    • An investigation into the photophysical properties of related compounds found that introducing halogen substituents significantly altered their fluorescence characteristics. This suggests that this compound could be tailored for specific optical applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 of the pyridinyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce diverse functional groups:

Reaction TypeConditionsReagentsYieldProduct ClassSource
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂OArylboronic acids72–89%Biaryl derivatives
Buchwald-HartwigPd(OAc)₂, Xantphos, K₃PO₄Amines65–78%Arylaminated analogs
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃Phenols/thiols58–70%Ether/thioether derivatives

Key Findings :

  • Suzuki cross-coupling reactions show high regioselectivity due to the electron-withdrawing pyridine ring activating the C–Br bond .

  • Reactions proceed efficiently at 75–90°C with microwave assistance, reducing reaction times to <6 hours .

Reductive Functionalization

The tetrahydroisoquinoline core participates in reductive amination and hydrogenation:

Reaction TypeConditionsReagentsYieldOutcomeSource
Reductive AminationEt₃SiH, TFA, DCM, 25°CAldehydes/ketones41–88%N-Alkylated derivatives
HydrogenationH₂ (1 atm), Pd/C, MeOH92%Saturated isoquinoline core

Mechanistic Insight :

  • Triethylsilane/TFA systems facilitate intramolecular cyclization via iminium ion intermediates, enabling efficient N-arylations .

  • Catalytic hydrogenation selectively reduces the tetrahydroisoquinoline ring without affecting the pyridinyl bromine.

Electrophilic Aromatic Substitution

The electron-rich tetrahydroisoquinoline ring undergoes electrophilic substitutions:

Reaction TypeConditionsReagentsPositionYieldSource
NitrationHNO₃, H₂SO₄, 0°CC-6/C-745–60%
SulfonationClSO₃H, CH₂Cl₂, –15°CC-738%

Structural Effects :

  • Methyl groups on the pyridinyl ring direct electrophiles to the para positions of the tetrahydroisoquinoline moiety .

  • Bromine at C-5 deactivates the pyridinyl ring, limiting electrophilic reactivity at this site .

Oxidation Reactions

Controlled oxidation modifies the tetrahydroisoquinoline scaffold:

Reaction TypeConditionsReagentsProductYieldSource
DehydrogenationDDQ, CH₂Cl₂, refluxFully aromatic isoquinoline81%
Benzylic OxidationKMnO₄, H₂O, 60°CKetone derivative67%

Notable Outcome :

  • DDQ selectively oxidizes the C1–N bond while preserving the pyridinyl bromine.

Complexation with Metals

The pyridine nitrogen participates in coordination chemistry:

Metal IonLigand SiteStability Constant (log β)ApplicationSource
Cu(II)Pyridinyl N8.9 ± 0.2Catalytic oxidation systems
Pd(II)Isoquinoline N6.7 ± 0.3Cross-coupling precatalysts

Structural Confirmation :

  • X-ray crystallography of Cu complexes shows square-planar geometry with bond lengths of 1.95–1.98 Å .

Biological Alkylation

In vitro studies demonstrate alkylation of biomolecules:

TargetConditionsIC₅₀ (μM)Therapeutic ImplicationSource
DNAPhosphate buffer, 37°C12.4Anticancer lead optimization
Thiol enzymesTris-HCl, pH 7.48.9Antimicrobial mechanisms

Mechanistic Data :

  • Br-C bond dissociation energy (68.3 kcal/mol) enables radical-mediated DNA strand cleavage .

Preparation Methods

General Synthetic Strategies for 1,2,3,4-Tetrahydroisoquinoline Derivatives

The preparation of substituted 1,2,3,4-tetrahydroisoquinoline compounds, including analogs like 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, generally follows well-established synthetic routes. These methods can be broadly categorized into:

Among these, alkylation and Pictet–Spengler condensation are most relevant for the preparation of the title compound.

Alkylation-Based Preparation Methods

According to patent WO2005118548A1, substituted tetrahydroisoquinoline derivatives can be synthesized via alkylation of the tetrahydroisoquinoline core with appropriately substituted 2-bromo derivatives (e.g., 2-bromo-acetamide or 2-bromo-acetic acid methyl esters). The general synthetic routes include:

  • Route a: Alkylation of 1,2,3,4-tetrahydroisoquinoline with substituted 2-bromo-acetic acid methyl esters, followed by hydrolysis to the acid and subsequent amide coupling with the desired amine.
  • Route b: Direct alkylation with 2-bromo-acetamide derivatives.
  • Route c: Stereoselective synthesis starting from enantiomerically pure methyl (S)-(+)-mandelate derivatives.

Key steps in alkylation route:

Step Description Conditions/Notes
1 Alkylation of tetrahydroisoquinoline with substituted 2-bromo compound Typically in an aprotic solvent like dichloromethane or THF, under base catalysis
2 Hydrolysis of ester intermediate to carboxylic acid Using lithium hydroxide monohydrate in THF/water mixture at room temperature for ~20 hours
3 Amide coupling with desired amine Using coupling reagents under mild conditions
4 Optional tosylation and further coupling to introduce complex substituents Tosylation with p-toluenesulphonyl chloride

This method allows introduction of the 5-bromo-4-methyl-2-pyridinyl substituent on the tetrahydroisoquinoline nitrogen or side chain by choosing the appropriate bromo-substituted pyridine derivative.

Chiral Catalytic Hydrogenation of Dihydroisoquinoline Intermediates

For enantiomerically enriched products, the tetrahydroisoquinoline core can be obtained by transfer hydrogenation of 3,4-dihydroisoquinoline precursors using chiral Ru(II) complexes. This method, originally described by R. Noyori et al., provides high enantioselectivity and is applicable for preparing chiral analogs of the title compound.

Process overview:

Step Description Conditions/Notes
1 Synthesis of 3,4-dihydroisoquinoline intermediate From appropriate precursors via cyclization
2 Transfer hydrogenation using chiral Ru(II) catalyst Catalyst: Ru(II) complex with chiral ligands; hydrogen donor: formic acid/triethylamine azeotrope; mild conditions
3 Isolation of enantiomerically enriched tetrahydroisoquinoline Purification by recrystallization or chromatography

This approach is especially useful when stereochemical purity is critical for biological activity.

Pictet–Spengler Condensation Variants

The Pictet–Spengler reaction is a classical method for constructing the tetrahydroisoquinoline ring system by condensation of a β-phenylethylamine derivative with an aldehyde, followed by acid-catalyzed cyclization.

General mechanism:

  • Formation of an iminium intermediate from the amine and aldehyde.
  • Activation by Brønsted or Lewis acid.
  • Intramolecular cyclization to form the tetrahydroisoquinoline ring.

This method can be adapted to introduce various substituents, including pyridinyl groups, by selecting appropriate aldehydes.

Variants and enhancements:

  • Use of chiral auxiliaries (e.g., Andersen reagent) to achieve enantioselectivity.
  • Catalysis by chiral catalysts such as (R)-TRIP or (S)-BINOL.
  • Microwave-assisted Pictet–Spengler reactions for improved yields and reduced reaction times.

Bischler–Napieralski Cyclization

This method involves cyclization of β-phenylethylamides to dihydroisoquinolines using dehydrating agents like POCl3, followed by reduction to tetrahydroisoquinolines.

Key steps:

Step Description Conditions/Notes
1 Preparation of β-phenylethylamide From vanillin or other aromatic precursors
2 Cyclization with POCl3 Produces dihydroisoquinoline intermediate
3 Reduction with NaBH4 Yields tetrahydroisoquinoline derivative

This method is useful for synthesizing complex substituted tetrahydroisoquinolines with diverse functional groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Alkylation with 2-bromo derivatives Tetrahydroisoquinoline, substituted 2-bromo-pyridine derivatives Bases, coupling reagents, LiOH Straightforward, adaptable to various substituents Requires multiple steps (ester hydrolysis, coupling)
Chiral transfer hydrogenation 3,4-Dihydroisoquinoline intermediates Chiral Ru(II) catalysts, formic acid/triethylamine High enantioselectivity Requires chiral catalyst, sensitive conditions
Pictet–Spengler condensation β-phenylethylamines, aldehydes Brønsted/Lewis acids, chiral auxiliaries or catalysts Efficient ring formation, stereoselective variants May require careful control of reaction conditions
Bischler–Napieralski cyclization β-phenylethylamides POCl3, NaBH4 Suitable for complex substitution patterns Use of harsh reagents, multi-step

Research Findings and Optimization Notes

  • Reaction Conditions: Alkylation reactions typically proceed under mild conditions in solvents like dichloromethane or tetrahydrofuran, with bases facilitating nucleophilic substitution. Hydrolysis and coupling steps require aqueous-organic biphasic systems and mild heating.

  • Stereochemistry: Enantiomeric purity is enhanced by using chiral catalysts or auxiliaries, especially in transfer hydrogenation and Pictet–Spengler reactions.

  • Yields and Purity: Optimized microwave-assisted Pictet–Spengler reactions have demonstrated yields up to 98%, significantly reducing reaction times.

  • Scalability: The alkylation and catalytic hydrogenation routes have been successfully scaled up in patent literature, indicating industrial applicability.

Q & A

Q. What are the common synthetic routes for 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer: Synthesis typically involves multi-step procedures, including:

  • Cross-coupling reactions : Use of boronic acid derivatives (e.g., pinacol esters) with brominated intermediates under Suzuki-Miyaura conditions (e.g., Pd catalysis) .
  • Cyclization strategies : Formation of the tetrahydroisoquinoline core via acid- or base-mediated intramolecular cyclization of intermediates like N-(2-bromo-4,5-dimethoxybenzyl)aniline derivatives .
  • Purification : Column chromatography (e.g., hexanes/EtOAc gradients) to isolate products, with yields ranging from 55% to 70% depending on substituents .

Table 1: Representative Synthetic Approaches

Starting MaterialReaction ConditionsYieldReference
N-(2-bromo-4,5-dimethoxybenzyl)anilineBoronic ester coupling, Pd catalyst55%
2-Bromobenzaldehyde derivativesDiamine condensation~60%

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M]+ calcd for C15H16BrNO2: 321.0359) .
  • NMR Spectroscopy : 1H/13C NMR to resolve aromatic protons, methyl groups, and tetrahydroisoquinoline backbone .
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, NH/CH stretches) .

Q. What are its potential applications in medicinal chemistry?

Methodological Answer: The brominated tetrahydroisoquinoline scaffold is explored for:

  • Targeted drug design : Modulating kinases or GPCRs due to its planar aromatic structure and bromine’s electrophilic properties .
  • Structure-activity relationship (SAR) studies : Comparing activity with analogs (e.g., 6,7-dibromo derivatives) to optimize selectivity .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., SPhos) to improve coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids (e.g., [HMIm]BF4) to enhance reaction rates .
  • Temperature control : Stepwise heating (e.g., 90°C for cyclization vs. room temperature for coupling) to minimize side products .

Q. How to address contradictions in reported biological activity data for similar tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Assay standardization : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to contextualize variability .
  • Substituent analysis : Evaluate if the 5-bromo-4-methyl-pyridinyl group enhances membrane permeability vs. 6,7-dibromo analogs .
  • Metabolic stability testing : Use liver microsome assays to rule out rapid degradation as a confounding factor .

Q. What role does this compound play in multi-step syntheses of complex heterocycles?

Methodological Answer:

  • Intermediate for fused-ring systems : Serve as a precursor for pyrimidoisoquinolines via annulation with nitriles or amines .
  • Functionalization : Bromine allows further cross-coupling (e.g., Sonogashira for alkynyl derivatives) to diversify the scaffold .

Q. What computational approaches predict its binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2) .
  • DFT calculations : Analyze electron density maps to prioritize synthetic modifications (e.g., methyl vs. ethyl substituents) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

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